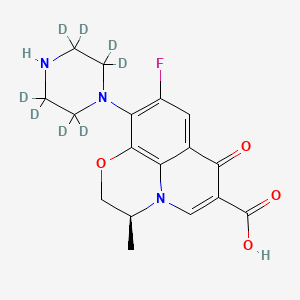
Desmethyl Levofloxacin-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Levofloxacin-d8 is a deuterium-labeled derivative of Desmethyl Levofloxacin, which is a metabolite of Levofloxacin. Levofloxacin is a synthetic fluoroquinolone antibiotic that inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Levofloxacin-d8 involves the deuteration of Desmethyl Levofloxacin. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions for this deuteration process often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
化学反应分析
Types of Reactions
Desmethyl Levofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .
科学研究应用
Desmethyl Levofloxacin-d8 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Levofloxacin.
Biology: Employed in studies to understand the metabolic pathways and interactions of Levofloxacin in biological systems.
Medicine: Utilized in research to develop new antibiotics and to study the resistance mechanisms of bacteria.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes.
作用机制
Desmethyl Levofloxacin-d8, like its parent compound Levofloxacin, exerts its effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound effectively halts bacterial DNA replication, leading to the death of the bacterial cells .
相似化合物的比较
Similar Compounds
Desmethyl Levofloxacin: The non-deuterated form of Desmethyl Levofloxacin-d8.
Levofloxacin: The parent compound, a widely used fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ofloxacin: A racemic mixture of which Levofloxacin is the active S-isomer.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking and quantification in biological systems .
属性
分子式 |
C17H18FN3O4 |
|---|---|
分子量 |
355.39 g/mol |
IUPAC 名称 |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI 键 |
WKRSSAPQZDHYRV-ZKSRSRCVSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
规范 SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


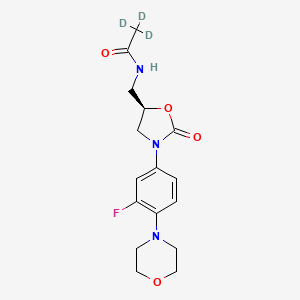
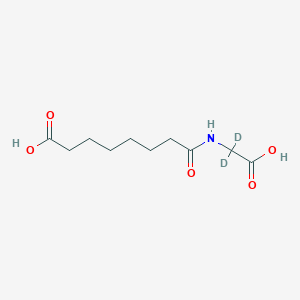
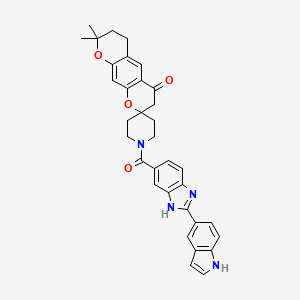
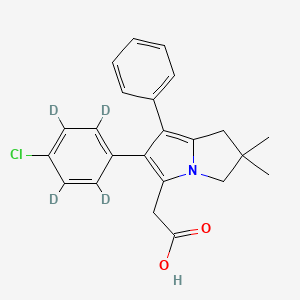
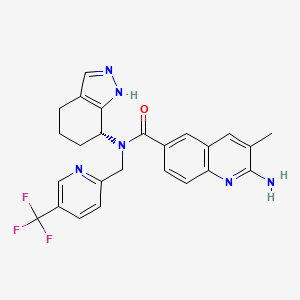
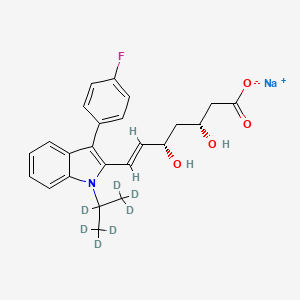
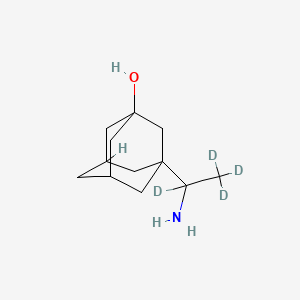
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
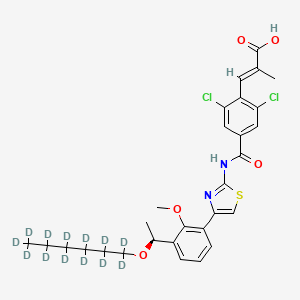
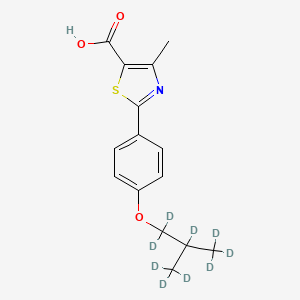
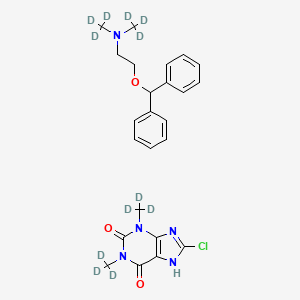
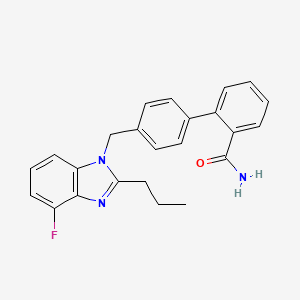
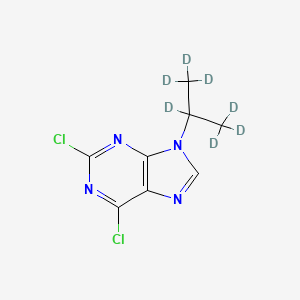
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
